molecular formula C9H16ClNO2 B2575332 Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride CAS No. 2307782-89-2

Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride

Cat. No.: B2575332
CAS No.: 2307782-89-2
M. Wt: 205.68
InChI Key: VQSWVGLRMXRPKF-JXLXBRSFSA-N
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Description

Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate hydrochloride is a bicyclic amine derivative characterized by a fused bicyclo[4.2.0]octane framework. The structure includes a nitrogen atom at the 2-position (azabicyclo), a methyl ester group at the 1-position, and a hydrochloride salt. Its stereochemistry (1S,6R) is critical for its conformational stability and biological interactions. This compound is likely utilized as a pharmaceutical intermediate or building block in drug discovery due to its rigid bicyclic scaffold, which mimics bioactive natural products .

Properties

IUPAC Name

methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-5-4-7(9)3-2-6-10-9;/h7,10H,2-6H2,1H3;1H/t7-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSWVGLRMXRPKF-JXLXBRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@H]1CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307782-89-2
Record name rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of an organic base to mediate the reaction, resulting in high yields and enantioselectivity . The reaction conditions are generally mild and operationally simple, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Key Research Findings

Ring Size Impact : Bicyclo[4.2.0]octane derivatives exhibit improved metabolic stability over smaller systems (e.g., [3.1.0]hexane) due to reduced ring strain .

Salt Forms : Hydrochloride salts enhance bioavailability, as seen in the target compound and .

Substituent Effects: Electron-withdrawing groups (e.g., esters) increase stability, while amino groups () improve target engagement .

Biological Activity

Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride is a bicyclic compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 215.69 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Cholinergic Activity : The compound acts as a cholinergic agent, influencing acetylcholine receptors which play critical roles in neurotransmission and muscle contraction.
  • Antimicrobial Properties : Studies have indicated that similar bicyclic compounds possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

2. Pharmacological Effects

The pharmacological effects of this compound can be summarized in the following table:

Effect Description
AntimicrobialExhibits activity against bacteria and fungi, potentially useful in infections.
NeuroprotectiveMay protect neuronal cells from damage, indicating potential in neurodegenerative diseases.
AnalgesicPotential pain-relieving properties observed in preclinical studies.
AntidepressantSome derivatives show promise in alleviating depression symptoms.

1. Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:

Bacteria MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound may have similar antimicrobial properties.

2. Neuroprotective Effects

Research has shown that compounds with a similar bicyclic structure can protect against oxidative stress in neuronal cells. In vitro studies indicated that these compounds reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

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